molecular formula C10H9NO5 B5788346 [3-(2-nitrovinyl)phenoxy]acetic acid

[3-(2-nitrovinyl)phenoxy]acetic acid

Cat. No.: B5788346
M. Wt: 223.18 g/mol
InChI Key: CDBQETHZTGGQQM-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2-Nitrovinyl)phenoxy]acetic acid is a phenoxyacetic acid derivative characterized by a nitrovinyl (-CH=CH-NO₂) substituent at the 3-position of the phenoxy ring. This compound combines the acetic acid moiety—a common feature in bioactive molecules—with a conjugated nitrovinyl group, which imparts strong electron-withdrawing properties. The nitrovinyl group enhances electrophilicity, making the compound reactive in cycloaddition and nucleophilic substitution reactions .

Properties

IUPAC Name

2-[3-[(E)-2-nitroethenyl]phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c12-10(13)7-16-9-3-1-2-8(6-9)4-5-11(14)15/h1-6H,7H2,(H,12,13)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBQETHZTGGQQM-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)O)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenoxyacetic acid derivatives vary widely based on substituents attached to the phenoxy ring. Below is a systematic comparison of [3-(2-nitrovinyl)phenoxy]acetic acid with structurally or functionally related compounds:

Structural and Electronic Comparisons

Compound Name Substituent on Phenoxy Ring Electronic Effects Key Structural Features
This compound 3-(2-nitrovinyl) Strong electron-withdrawing (NO₂), conjugation via vinyl group Planar nitrovinyl group, high reactivity in cycloadditions
Tienilic acid ([2,3-dichloro-4-(2-thienylcarbonyl)phenoxy]acetic acid) 2,3-dichloro-4-(2-thienylcarbonyl) Moderate electron-withdrawing (Cl, carbonyl) Bulky thienylcarbonyl group; metabolized to reactive intermediates causing liver toxicity
2-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic acid 3-(3-carbamoylpiperidin-1-yl) Electron-neutral (amide) Bulky substituent with hydrogen-bonding capacity; inhibits β-catenin/Bcl9 interaction
BMY 45778 (3-[4-(4,5-diphenyl-2-oxazolyl)phenoxy]acetic acid) 4-(4,5-diphenyl-2-oxazolyl) Electron-withdrawing (oxazole) Lipophilic oxazole ring; acts as a neuronal stimulant

Physicochemical Properties

Property This compound Tienilic Acid 2-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid
Molecular Weight ~237.2 g/mol (estimated) 341.2 g/mol ~335.4 g/mol
logP ~2.1 (predicted, high conjugation) 3.5 ~1.8 (polar carbamoyl group)
Acidity (pKa) ~3.5 (enhanced by NO₂) ~3.0 (Cl, carbonyl) ~4.2 (weaker acid due to amide)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [3-(2-nitrovinyl)phenoxy]acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis may involve nitration followed by condensation. For example, nitration of a phenolic precursor using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent Knoevenagel condensation with nitroethylene or a nitroalkene precursor in ethanol (as in ’s Schiff base synthesis) can introduce the nitrovinyl group. Optimize stoichiometry (e.g., 1:1.2 molar ratio of phenolic precursor to nitroethylene) and reflux conditions (70–80°C) to enhance yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • IR Spectroscopy : The nitrovinyl group (C=C–NO₂) shows strong absorption at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). The acetic acid moiety exhibits a broad O–H stretch at ~2500–3000 cm⁻¹ and C=O at ~1700 cm⁻¹ .
  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), vinyl protons (δ 6.5–7.0 ppm, coupling constant J ~12–16 Hz for trans-configuration), and acetic acid protons (δ 2.5–3.0 ppm for CH₂ and δ 12–13 ppm for COOH) .

Q. What are the recommended storage conditions and handling protocols for this compound to prevent degradation?

  • Methodological Answer : Store in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation. Handle in a fume hood with nitrile gloves and safety goggles due to potential irritancy (similar to protocols in ). Avoid prolonged exposure to moisture to preserve the nitrovinyl group’s stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across different studies?

  • Methodological Answer : Reproduce experiments under standardized conditions (e.g., pH 7 buffer for solubility tests). Use differential scanning calorimetry (DSC) to assess thermal stability (e.g., melting point ~150–160°C inferred from ’s analog data). Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and cross-reference with computational solubility predictions (e.g., COSMO-RS) .

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of the nitrovinyl group in this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electron density and frontier molecular orbitals. Analyze nitrovinyl’s electrophilicity using Fukui indices. Molecular docking (AutoDock Vina) can predict interactions with biological targets (e.g., kinases, as in ’s ROCK2 studies) .

Q. How can researchers design experiments to investigate the environmental fate and adsorption behavior of this compound in aqueous systems?

  • Methodological Answer : Use batch adsorption studies with activated carbon (e.g., GAB or CBP grades from ). Monitor adsorption isotherms at varying pH (4–9) and ionic strength (0.1–1.0 M NaCl). Fit data to Langmuir (monolayer) or Freundlich (heterogeneous) models. Confirm mechanisms via zeta potential measurements to assess electrostatic interactions .

Q. What methodologies are appropriate for validating the biological activity of this compound against proposed molecular targets (e.g., kinases)?

  • Methodological Answer : Conduct kinase inhibition assays (e.g., ADP-Glo™ for ROCK2, as in ). Include positive controls (e.g., fasudil) and negative controls (DMSO vehicle). Use siRNA knockdowns to confirm target specificity. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the electronic nature of the nitrovinyl group influence the acidity of the acetic acid moiety in this compound?

  • Methodological Answer : Perform pH titration in aqueous ethanol (50% v/v) to determine pKa. Compare with analogs lacking the nitrovinyl group (e.g., phenoxyacetic acid, pKa ~3.5). The electron-withdrawing nitro group lowers the pKa (e.g., ~2.8–3.0) by stabilizing the deprotonated form, as seen in ’s diacetic acid derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.